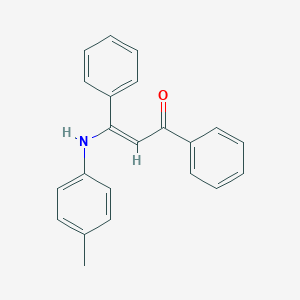
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, also known as DABCO, is a chemical compound that has been extensively studied for its various applications in scientific research. DABCO is a yellow crystalline solid that is widely used as a catalyst, a stabilizer, and a reagent in organic chemistry. This compound has been found to have a wide range of biological and pharmacological properties, making it an important tool in the field of biomedical research.
作用机制
The mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one is not fully understood, but it is believed to act as a nucleophile in many reactions. It has been shown to form stable complexes with various metal ions, such as copper and iron, which can enhance its catalytic activity. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has also been found to be a potent inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have neuroprotective effects, as well as the ability to inhibit the growth of cancer cells. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been used as a tool to study the mechanisms of various diseases, such as Alzheimer's disease and cancer.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one in lab experiments is its versatility as a catalyst and reagent. It can be used in a variety of reactions and has been found to be highly effective in many cases. However, one limitation of using 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one is its potential toxicity, as it has been shown to be harmful to some organisms at high concentrations. Careful handling and disposal procedures are necessary to avoid any adverse effects.
未来方向
There are many potential future directions for research involving 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one. One area of interest is the development of new catalytic applications for 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, particularly in the synthesis of complex organic molecules. Another area of interest is the investigation of the neuroprotective effects of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one and its potential applications in various fields of science.
合成方法
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one can be synthesized through several methods, including the reaction of benzaldehyde and p-toluidine in the presence of a base, such as potassium carbonate. Another method involves the reaction of benzaldehyde and p-toluidine with acetylacetone in the presence of a base, such as sodium hydride. The resulting product is then purified through recrystallization.
科学研究应用
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been extensively studied for its applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates, the epoxidation of olefins, and the oxidation of alcohols. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has also been used as a stabilizer in the polymerization of vinyl monomers, as well as a reagent in the synthesis of heterocyclic compounds.
属性
分子式 |
C22H19NO |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
(E)-3-(4-methylanilino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H19NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-16,23H,1H3/b21-16+ |
InChI 键 |
PMGFOBXTODBOKI-LTGZKZEYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![3-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B243023.png)
![(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243024.png)

![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)
